
4-(2-Fluorophenyl)-1,2-oxazol-3-amine
Vue d'ensemble
Description
4-(2-Fluorophenyl)-1,2-oxazol-3-amine is a useful research compound. Its molecular formula is C9H7FN2O and its molecular weight is 178.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Properties and Mechanism of Action
A study focused on novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, highlighting the role of amino acid prodrugs to overcome drug lipophilicity limitations. The research demonstrated significant retardation of breast and ovarian xenograft tumor growth, suggesting potential clinical evaluation suitability for such compounds (Bradshaw et al., 2002).
Antimicrobial Activity
Another study synthesized Schiff and Mannich bases bearing a 2,4-dichloro-5-fluorophenyl moiety from triazole Schiff bases. These compounds exhibited promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Karthikeyan et al., 2006).
Synthesis and Application in Antibacterial Research
Research on the synthesis of a novel oxazolidinone antibacterial candidate showcased an environmentally benign and cost-effective route, emphasizing the potential of such compounds in addressing antibiotic resistance (Yang et al., 2014).
Material Science and Polymer Modification
A study on the modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds for potential medical applications highlighted the increased thermal stability and promising biological activities of the amine-treated polymers, pointing towards their use in medical applications (Aly & El-Mohdy, 2015).
Anticancer and Antimicrobial Properties
Compounds related to 4-(2-Fluorophenyl)-1,2-oxazol-3-amine, such as those incorporating fluorophenyl moieties, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies reveal significant potential in developing treatments for various cancers and microbial infections (Hao et al., 2017).
Mécanisme D'action
- Molecular docking analysis suggests that the binding site of FPMINT in ENT1 may differ from that of conventional inhibitors .
Mode of Action
- (abbreviated as FPMINT) is a novel inhibitor of ENTs.
Biochemical Pathways
Pharmacokinetics
- Not available. Not available. Not available .
Result of Action
Analyse Biochimique
Biochemical Properties
4-(2-Fluorophenyl)-1,2-oxazol-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of human equilibrative nucleoside transporters (ENTs). It interacts with ENTs, which are crucial for the transport of nucleosides and nucleoside analogues, important for nucleotide synthesis and chemotherapy . The compound exhibits selective inhibition towards ENT2 over ENT1, making it a valuable tool in studying nucleoside transport mechanisms . The nature of these interactions involves binding to the transporter proteins, thereby inhibiting their function and affecting nucleoside transport across cell membranes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the uptake of nucleosides in cells expressing ENT1 and ENT2, leading to alterations in nucleotide synthesis and adenosine regulation . This inhibition can affect cell proliferation, apoptosis, and other cellular processes dependent on nucleoside availability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with equilibrative nucleoside transporters. It acts as an irreversible and non-competitive inhibitor, reducing the maximum velocity (Vmax) of nucleoside transport without affecting the affinity (Km) of the transporters . This mechanism involves the binding of the compound to a site on the transporter that is distinct from the nucleoside binding site, leading to a conformational change that inhibits transporter function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the inhibitory effects of the compound on nucleoside transporters are persistent and cannot be easily reversed by washing, indicating a stable and lasting interaction . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of nucleoside transport and associated cellular effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . Threshold effects have been noted, where a certain dosage level is required to achieve significant inhibition of nucleoside transport, beyond which additional increases in dosage do not proportionally enhance the inhibitory effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes biotransformation through phase I and phase II metabolic reactions, involving cytochrome P450 enzymes and UDP-glucuronosyltransferases . These metabolic processes result in the formation of metabolites that can be detected in biological samples, providing insights into the compound’s metabolic fate and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by equilibrative nucleoside transporters. The compound’s selective inhibition of ENT2 over ENT1 influences its localization and accumulation in specific tissues . The interaction with transporters affects the compound’s distribution, leading to higher concentrations in tissues with elevated ENT2 expression.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with nucleoside transporters and other cellular components. The compound is primarily localized in the plasma membrane, where it binds to and inhibits nucleoside transporters . This localization is critical for its function as an inhibitor, as it allows the compound to effectively modulate nucleoside transport and associated cellular processes.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-8-4-2-1-3-6(8)7-5-13-12-9(7)11/h1-5H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMGAYMOPIGEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CON=C2N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267666-36-3 | |
| Record name | 4-(2-fluorophenyl)-1,2-oxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,4-Dihydro-1H-spiro[naphthalene-2,4'-piperidin]-1-one hcl](/img/structure/B1444049.png)



![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)



![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)
